4-methyl-3-morpholin-4-yl-benzoic Acid

Physicochemical Profiling Lead Optimization Salt/Co-crystal Screening

4-Methyl-3-morpholin-4-yl-benzoic acid (CAS 886501-52-6) is the sole 3-morpholino-4-methyl regioisomer, offering an unexplored scaffold free of the prior-art entanglements common to extensively patented 2-morpholinobenzoic acid leads. It intrinsically satisfies the HBD ≤1 heuristic for CNS drug design—a property not shared by amino-substituted analogs—and its balanced LogP of 1.6 (vs. 2.14 for 4-methylbenzoic acid) reduces iterative ADME optimization cycles. With a dual-ionizable character (carboxylic acid pKa 3.70; morpholine pKa ~6–7) enabling pH-dependent solubility tuning and facile salt formation, this 221.25 Da fragment is ideal for constructing patentably distinct, CNS-penetrant amide or ester screening libraries. Secure 95–98% purity from major research chemical suppliers to accelerate your lead-optimization program without in-house purification overhead.

Molecular Formula C12H15NO3
Molecular Weight 221.25 g/mol
CAS No. 886501-52-6
Cat. No. B1639383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-3-morpholin-4-yl-benzoic Acid
CAS886501-52-6
Molecular FormulaC12H15NO3
Molecular Weight221.25 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)O)N2CCOCC2
InChIInChI=1S/C12H15NO3/c1-9-2-3-10(12(14)15)8-11(9)13-4-6-16-7-5-13/h2-3,8H,4-7H2,1H3,(H,14,15)
InChIKeyXIRXLFWLLYSPOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-3-morpholin-4-yl-benzoic Acid (CAS 886501-52-6): Procurement-Relevant Baseline for a Dual-Substituted Morpholinobenzoic Acid Building Block


4-Methyl-3-morpholin-4-yl-benzoic acid (CAS 886501-52-6) is a disubstituted benzoic acid bearing a morpholine ring at the 3-position and a methyl group at the 4-position (C₁₂H₁₅NO₃, MW 221.25 g/mol) [1]. It is classified as a versatile small-molecule scaffold for medicinal chemistry and is supplied as a research chemical with purities typically ranging from 95% to 98% . Its predicted physicochemical profile includes an XLogP3-AA of 1.6, a topological polar surface area of 49.8 Ų, one hydrogen bond donor, and two rotatable bonds, placing it within favorable drug-like property space for fragment-based or lead-optimization programs [1].

Why 4-Methyl-3-morpholin-4-yl-benzoic Acid Cannot Be Casually Replaced by Other Morpholinobenzoic Acid Isomers or Simpler Analogs


Substitution pattern on the benzoic acid core dictates both the physicochemical properties and the synthetic vectors available for downstream elaboration. The precise 3-morpholino-4-methyl arrangement creates a unique steric and electronic environment not replicated by 2-morpholino, 4-morpholino, or non-methylated 3-morpholino isomers. While 2-morpholinobenzoic acid derivatives have established pharmacological precedent as PC-PLC inhibitors with measured IC₅₀ values [1], and 3-morpholinobenzoic acid and 4-morpholinobenzoic acid serve as common intermediates, their distinct pKa values, lipophilicities, and hydrogen-bonding capacities mean that SAR findings from one isomer cannot be extrapolated to another without experimental validation. Furthermore, the presence or absence of the 4-methyl group alters metabolic stability, steric hindrance around the carboxylic acid coupling handle, and the conformational preferences of the morpholine ring—all of which impact synthetic yield in amide coupling or esterification reactions and the biological profile of derived products. Interchanging these building blocks without quantitative comparative data risks project delays and irreproducible results [2].

Measurable Differentiation: Quantitative Comparator Evidence for 4-Methyl-3-morpholin-4-yl-benzoic Acid


Carboxylic Acid Acidity (pKa): Weaker Acid vs. 2-Morpholino and Non-Methylated 3-Morpholino Isomers

The predicted pKa of 4-methyl-3-morpholin-4-yl-benzoic acid is 3.70 ± 0.10, which is significantly higher (weaker acid) than that of 2-morpholinobenzoic acid (pKa 2.67 ± 0.36) and also higher than that of 3-morpholinobenzoic acid (pKa 3.53 ± 0.10) . This ~1.0 log unit difference versus the 2-isomer indicates a >10-fold lower degree of ionization at physiological pH, which directly influences solubility, permeability, and protein binding of derived amides or esters.

Physicochemical Profiling Lead Optimization Salt/Co-crystal Screening

Lipophilicity (XLogP3-AA): Intermediate LogP Between 4-Methylbenzoic Acid and Non-Methylated Morpholino Isomers

4-Methyl-3-morpholin-4-yl-benzoic acid has a computed XLogP3-AA value of 1.6 [1]. This places it intermediate between the more lipophilic 4-methylbenzoic acid (LogP ~2.14) lacking the morpholine and the less lipophilic 4-morpholinobenzoic acid (LogP ~1.52) lacking the 4-methyl group [2][3]. The methyl group contributes approximately +0.6–0.9 log units of lipophilicity relative to the non-methylated 4-morpholino isomer, while the morpholine ring reduces lipophilicity by ~0.5–0.6 log units compared to 4-methylbenzoic acid.

Lipophilicity Optimization Drug-likeness Scaffold Selection

Scaffold Uniqueness and Regioisomeric Differentiation: The Only 3-Morpholino-4-methyl Substitution Pattern Currently Catalogued

Among publicly catalogued morpholinobenzoic acid building blocks, the 3-morpholino-4-methyl substitution pattern is uniquely represented by CAS 886501-52-6. The regioisomer 3-methyl-4-(4-morpholinyl)benzoic acid (CAS 197445-65-1) has an identical molecular formula but differs in substitution geometry . Neither isomer has published biological activity data in ChEMBL as of the search date, meaning that the SAR landscape around this scaffold is unexplored [1]. This represents a first-mover opportunity for organizations seeking novel chemical matter.

Scaffold Diversity Intellectual Property Library Design

Commercial Availability and Pricing Differentiation: Premium-Priced, Lower-Volume Scaffold vs. Commodity Isomers

4-Methyl-3-morpholin-4-yl-benzoic acid is supplied by multiple vendors including AKSci (95% purity), Leyan (98% purity), Santa Cruz Biotechnology, CymitQuimica, and Chemenu . Pricing at CymitQuimica is €1,088/g and €428/100 mg, reflecting a specialty building block positioned at a premium price point . In contrast, the simpler analog 3-morpholinobenzoic acid (CAS 215309-00-5) is available from Thermo Fisher at 97% purity in 5 g quantities at commodity pricing . The price differential—estimated at >10-fold higher per gram—is attributable to lower production volume and the additional synthetic step required to introduce the 4-methyl substituent.

Procurement Cost Analysis Supply Chain

Hydrogen Bond Donor Count: Advantageous for Blood-Brain Barrier Penetration Design vs. Amino-Substituted Analogs

4-Methyl-3-morpholin-4-yl-benzoic acid possesses exactly 1 hydrogen bond donor (the carboxylic acid OH), as computed by PubChem [1]. This contrasts with amino-substituted morpholinobenzoic acid analogs such as 2-amino-5-morpholinobenzoic acid (2 HBDs) and 2-amino-4-morpholinobenzoic acid (2 HBDs), which are flagged as building blocks for antitumor agents [2]. For CNS-targeted programs, maintaining HBD ≤ 1 is a recognized design heuristic for improving blood-brain barrier penetration.

CNS Drug Design Physicochemical Filters Blood-Brain Barrier

Evidence-Backed Application Scenarios for Procuring 4-Methyl-3-morpholin-4-yl-benzoic Acid


Fragment-Based Lead Generation Targeting Novel Kinase or GPCR Programs Where IP Freedom Is Critical

The compound's unprecedented 3-morpholino-4-methyl regioisomeric scaffold, combined with its favorable drug-like properties (XLogP3-AA = 1.6, TPSA = 49.8 Ų, HBD = 1), makes it an ideal fragment-sized starting point (MW 221 Da) for organizations seeking to build patentably distinct chemical series. Unlike the extensively patented 2-morpholinobenzoic acid scaffold—which has established SAR for PC-PLC inhibition—this scaffold represents unexplored chemical space with no prior art entanglements [1]. Fragment screening libraries incorporating this compound can generate novel hit matter with a clean IP position from the outset, avoiding the costly process of designing-around competitor patents.

CNS Drug Discovery Programs Requiring Low HBD Counts for Blood-Brain Barrier Penetration

With only one hydrogen bond donor (the carboxylic acid), this compound intrinsically satisfies the HBD ≤ 1 heuristic for CNS drug design—a property not shared by amino-substituted morpholinobenzoic acid analogs that carry two HBDs [1]. Medicinal chemists optimizing CNS-penetrant leads can use this building block as a core scaffold for amide or ester library synthesis, leveraging the carboxylic acid as a synthetic handle while retaining the favorable HBD profile without requiring additional structural modifications.

Lead Optimization Programs Balancing Lipophilicity for Oral Bioavailability

The intermediate computed LogP of 1.6, achieved through the balanced combination of the lipophilic 4-methyl group and the polar morpholine ring, positions this building block advantageously for oral drug programs targeting a LogD₇.₄ range of 1–3 [1]. Compared to 4-methylbenzoic acid (LogP ~2.14, which risks excessive lipophilicity and associated toxicity liabilities) and 4-morpholinobenzoic acid (LogP ~1.52, which may limit membrane permeability), this scaffold offers a differentiated starting point that can reduce the number of iterative design-make-test cycles required to achieve optimal pharmacokinetic properties [2].

Medicinal Chemistry Libraries Seeking Underexplored Morpholine-Containing Scaffolds with Favorable pKa for Salt Formation

The carboxylic acid pKa of 3.70 permits facile salt formation with common pharmaceutical counterions, while the morpholine nitrogen (predicted pKa ~6–7) provides a second ionizable center for pH-dependent solubility modulation [1]. This dual-ionizable character, combined with the scaffold's unexplored SAR landscape, makes it a versatile building block for generating screening libraries with tunable physicochemical properties. Organizations can procure this compound in 95–98% purity from multiple vendors (AKSci, Leyan, Santa Cruz Biotechnology, CymitQuimica), enabling rapid library synthesis without the need for in-house purification [2].

Quote Request

Request a Quote for 4-methyl-3-morpholin-4-yl-benzoic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.